BenchChemオンラインストアへようこそ!

2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Metabolic Stability Trifluoroethylamine Isostere Amide Replacement

This trifluoroethyl pyridine-4-carboxamide is a chemically differentiated fragment (MW 278.23) for kinase inhibitor screening libraries. Unlike common N-methyl or des-methoxyethoxy analogs, it offers balanced lipophilicity (XLogP3 1.8), enhanced metabolic stability from the trifluoroethyl group, and 7 H-bond acceptors for target engagement. Select for CNS permeability assays, PK/PD studies, or SAR expansion at the pyridine 2-position. Compliance with R&D use only.

Molecular Formula C11H13F3N2O3
Molecular Weight 278.231
CAS No. 2034238-92-9
Cat. No. B2506013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
CAS2034238-92-9
Molecular FormulaC11H13F3N2O3
Molecular Weight278.231
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NCC(F)(F)F
InChIInChI=1S/C11H13F3N2O3/c1-18-4-5-19-9-6-8(2-3-15-9)10(17)16-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17)
InChIKeyNXWFNIPZLJEQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (CAS 2034238-92-9): A Structurally Differentiated Pyridine Carboxamide Research Agent


2-(2-Methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (CAS 2034238-92-9) is a synthetic pyridine-4-carboxamide derivative that belongs to a class widely explored in patent literature as kinase inhibitors and receptor antagonists [1]. The compound incorporates three distinct structural features of medicinal chemistry significance: a 2-(2-methoxyethoxy) side chain on the pyridine ring, a trifluoroethyl substituent on the carboxamide nitrogen, and the pyridine-4-carboxamide core itself [2]. While the compound has not been the subject of dedicated primary research publications, its substructures map onto motifs with well-characterized structure-activity relationships, enabling class-level differentiation from close analogs through computed physicochemical descriptors and literature-supported functional group contributions.

Why Close Analogs of 2-(2-Methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide Cannot Be Assumed Interchangeable


In the pyridine carboxamide chemical space, small changes in the N-alkyl substituent or the 2-alkoxy side chain can produce substantial differences in lipophilicity-driven membrane permeability, metabolic stability, and target engagement kinetics [1]. Specifically, replacement of the trifluoroethyl amide with a standard ethyl or methyl amide is predicted to alter metabolic clearance pathways and logP, while removal or truncation of the 2-(2-methoxyethoxy) chain reduces hydrogen bond acceptor count and conformational flexibility, potentially affecting solubility and binding interactions [2]. The quantitative evidence below demonstrates that 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide occupies a distinct property space relative to its closest purchasable analogs, justifying its selection as a chemically differentiated tool compound.

Quantitative Differentiation Evidence for 2-(2-Methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide vs. Key Analogs


Enhanced Metabolic Stability of Trifluoroethyl Amide vs. Alkyl Amide: Class-Level Inference from Cathepsin K and Nrf2 Activator Literature

The trifluoroethyl amide moiety in the target compound confers metabolic stability advantages over standard N-alkyl amides, as demonstrated in independent inhibitor programs. In cathepsin K inhibitors, direct replacement of the P2-P3 amide bond with a trifluoroethylamine group produced metabolically stable, potent, and selective inhibitors without introducing a basic amine [1]. In the triterpenoid Nrf2 activator series, the CDDO-trifluoroethyl amide analog (dh404) exhibited superior in vivo efficacy compared to the CDDO-ethyl amide analog in a transgenic Huntington's disease mouse model, improving behavioral phenotypes and reducing striatal pathology [2]. By extension, 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is expected to show reduced susceptibility to amidase-mediated hydrolysis and altered oxidative metabolism relative to its N-ethyl pyridine-4-carboxamide analog.

Metabolic Stability Trifluoroethylamine Isostere Amide Replacement

Increased Hydrogen Bonding Capacity vs. N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (Des-Methoxyethoxy Analog)

The target compound (C11H13F3N2O3, MW 278.23) contains 7 hydrogen bond acceptor atoms, computed by Cactvs (PubChem release 2024.11.20) [1]. Removal of the 2-(2-methoxyethoxy) chain to give N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (CAS 1207026-58-1, MW 204.15) reduces the hydrogen bond acceptor count to approximately 5, reflecting the loss of two ether oxygen atoms. This difference of ~2 H-bond acceptors can influence solvation, target recognition, and the formation of critical water-mediated interactions in kinase binding pockets, as observed across pyridine carboxamide kinase inhibitor series [2].

Hydrogen Bond Acceptors Ligand Efficiency Polar Surface Area

Reduced Lipophilicity vs. N-Methyl Analog: Computed XLogP3 Differentiation

The target compound has an XLogP3 value of 1.8, computed via XLogP3 3.0 and reported by PubChem [1]. The corresponding N-methyl analog, 2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide (C10H14N2O3, MW 210.23), is estimated to have an XLogP3 of approximately 0.9 to 1.2, based on the deletion of the lipophilic CF3 group and the smaller N-methyl substituent. The difference of ~0.6 to 0.9 log units corresponds to a 4- to 8-fold difference in octanol-water partition coefficient, which can significantly influence passive membrane permeability and pharmacokinetic distribution profiles [2].

Lipophilicity XLogP3 Permeability Drug-likeness

Optimized Conformational Flexibility via Rotatable Bond Count vs. N-Methyl Analog

The target compound contains 6 rotatable bonds as computed by Cactvs 3.4.8.18 (PubChem) [1]. The N-methyl analog, 2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide, contains approximately 5 rotatable bonds due to the smaller size of the methyl substituent on the amide nitrogen. The additional rotatable bond in the target compound arises from the C–C bond in the trifluoroethyl group (CH2CF3), which imparts greater conformational entropy and may influence binding kinetics through an increased conformational search space [2]. This difference, while numerically small, can affect target residence time and selectivity profiles in kinase inhibitor series where conformational dynamics play a key role.

Conformational Flexibility Rotatable Bonds Entropy Binding Kinetics

Balanced Topological Polar Surface Area (TPSA) for Optimal Cellular Permeability vs. N-Methyl Analog

The target compound possesses a Topological Polar Surface Area (TPSA) of 60.5 Ų, computed by Cactvs 3.4.8.18 and reported by PubChem [1]. The N-methyl analog, 2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide, is estimated to have a TPSA of approximately 64–68 Ų, slightly higher due to the reduced bulk of the N-methyl group exposing more of the polar amide surface. The TPSA of 60.5 Ų for the target compound falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, indicating favorable passive membrane permeability [2]. The slightly lower TPSA relative to the N-methyl analog further enhances its permeability profile.

TPSA Membrane Permeability ADME Drug-likeness

Class-Level In Vivo Efficacy Advantage: Trifluoroethyl Amide vs. Ethyl Amide in Neurodegenerative Disease Model

In a direct head-to-head comparison published by Stack et al. (2010), the CDDO-trifluoroethyl amide (dh404) demonstrated superior in vivo efficacy compared to the CDDO-ethyl amide analog in a transgenic mouse model of Huntington's disease. The trifluoroethyl amide analog significantly improved motor performance on the rotarod test, reduced striatal atrophy, and decreased oxidative damage markers, while the ethyl amide analog showed attenuated effects [1]. Although this comparison involves a different chemotype (triterpenoid), it provides class-level evidence that substitution of an N-ethyl amide with an N-trifluoroethyl amide can meaningfully enhance in vivo pharmacological activity. By extension, 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is predicted to outperform its N-ethyl pyridine-4-carboxamide analog in in vivo settings where metabolic stability and target tissue exposure are limiting factors.

Trifluoroethyl Amide Neurodegeneration In Vivo Efficacy Nrf2

Recommended Research Applications of 2-(2-Methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide Based on Differentiated Properties


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Screening Libraries

The target compound's balanced XLogP3 (1.8), TPSA (60.5 Ų), and 7 hydrogen bond acceptor atoms make it an attractive fragment-sized entry (MW 278.23) for inclusion in kinase-focused screening libraries [1]. Pyridine-4-carboxamides have established precedent as kinase hinge-binding motifs in patent literature [2], and the trifluoroethyl amide group provides metabolic stability advantages over alkyl amide fragments [3]. Researchers designing fragment libraries should prioritize this compound over simpler N-methyl or des-methoxyethoxy analogs due to its optimized property profile for ligand efficiency and downstream optimization potential.

In Vivo Pharmacodynamic Studies Requiring Metabolically Stable Tool Compounds

For research programs requiring pyridine carboxamide tool compounds with resistance to amidase-mediated metabolism, the trifluoroethyl amide substituent in the target compound is supported by class-level evidence from two independent inhibitor programs demonstrating improved metabolic stability relative to ethyl amide analogs [1][2]. The target compound should be selected over its N-ethyl pyridine-4-carboxamide analog for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, rodent efficacy models, and metabolic stability profiling, where premature clearance of alkyl amide comparators would compromise data interpretability.

Structure-Activity Relationship (SAR) Exploration of 2-Alkoxy Substituents in Pyridine Carboxamides

The 2-(2-methoxyethoxy) chain in the target compound provides 7 hydrogen bond acceptor atoms and 6 rotatable bonds, offering greater conformational flexibility and polar contact potential than the 2-methoxy or 2-ethoxy analogs [1]. Researchers conducting SAR studies around the pyridine 2-position should use this compound as the parent scaffold to probe the impact of extended alkoxy chains on target binding, solubility, and selectivity, rather than using the truncated 2-methoxy analog, which eliminates key oxygen-mediated interactions.

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

With an XLogP3 of 1.8 and TPSA of 60.5 Ų, the target compound falls within the optimized physicochemical space for CNS drug candidates (XLogP3 1–3; TPSA < 90 Ų) [1][2]. Its combination of adequate lipophilicity for blood-brain barrier penetration and sufficient polar surface area for aqueous solubility distinguishes it from both the more lipophilic N-propyl analogs and the less permeable N-methyl analog. CNS-focused research teams should procure this compound for in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) and target engagement studies in neuronal cell models.

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.